Candesartan Cilexetil is a non-peptide angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. [, , ] It acts as a prodrug, being hydrolyzed in the gastrointestinal tract to its active metabolite, Candesartan. [] This compound plays a crucial role in scientific research, particularly in studies related to hypertension, heart failure, and other cardiovascular diseases. [, , ]
1H-1-Ethyl Candesartan Cilexetil is a deuterated derivative of Candesartan Cilexetil, a well-known prodrug used primarily for the treatment of hypertension. This compound is characterized by the substitution of five hydrogen atoms with deuterium in its molecular structure, which can influence its pharmacokinetic properties. The molecular formula for 1H-1-Ethyl Candesartan Cilexetil is , and it has a molecular weight of approximately 643.74 g/mol .
1H-1-Ethyl Candesartan Cilexetil is classified as an angiotensin II receptor blocker (ARB), specifically targeting the angiotensin II type 1 receptor (AT1). This compound is primarily synthesized as a process-related impurity during the production of its parent compound, Candesartan Cilexetil. Its classification falls under pharmaceuticals, particularly in antihypertensive agents .
The synthesis of 1H-1-Ethyl Candesartan Cilexetil involves several steps, starting from deuterated precursors. The general synthetic route includes:
Industrial production methods are optimized for efficiency and regulatory compliance, often employing high-throughput reactors and automated systems to ensure quality control.
The molecular structure of 1H-1-Ethyl Candesartan Cilexetil features a complex arrangement typical of ARBs, including multiple aromatic rings and functional groups that confer its pharmacological activity. The presence of deuterium atoms enhances its metabolic stability compared to non-deuterated forms.
1H-1-Ethyl Candesartan Cilexetil can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing related compounds.
The mechanism of action for 1H-1-Ethyl Candesartan Cilexetil is primarily through its role as an angiotensin II receptor blocker. Upon administration, it is converted into its active form, Candesartan, which selectively inhibits the AT1 receptors. This inhibition prevents the vasoconstrictive effects of angiotensin II, leading to:
The physical and chemical properties of 1H-1-Ethyl Candesartan Cilexetil include:
These properties are crucial for formulation development and therapeutic application .
While primarily recognized as a process-related impurity in pharmaceutical manufacturing, 1H-1-Ethyl Candesartan Cilexetil has potential applications in research settings:
In vitro studies are ongoing to explore its full potential as an antihypertensive agent .
1H-1-Ethyl Candesartan Cilexetil (CAS No. 914613-35-7) is a specialized organic compound recognized in pharmaceutical chemistry as a process-related impurity in the synthesis of the antihypertensive drug candesartan cilexetil. Chemically designated as 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester, it has the molecular formula C35H38N6O6 and a molecular weight of 638.71 g/mol [2] [4] [8]. Its significance lies primarily in impurity profiling—a critical quality control requirement mandated by regulatory agencies like the ICH (International Council for Harmonisation). Impurity profiling ensures drug safety by identifying and quantifying even trace-level synthetic byproducts that could compromise the efficacy or stability of the active pharmaceutical ingredient (API) [10]. The detection and structural characterization of such impurities directly contribute to refining synthetic protocols and ensuring the production of high-purity angiotensin II receptor blockers (ARBs), a major class of cardiovascular therapeutics.
Table 1: Fundamental Chemical Properties of 1H-1-Ethyl Candesartan Cilexetil
Property | Value | Source/Reference |
---|---|---|
CAS Number | 914613-35-7 | [2] [8] |
Molecular Formula | C35H38N6O6 | [4] [8] |
Molecular Weight | 638.71 g/mol | [4] [8] |
Synonyms | Candesartan Cilexetil Impurity E; Candesartan EP Impurity E | [5] [8] |
Physical Appearance | Crystalline solid | [4] [8] |
Melting Point | 90–93°C | [8] |
Candesartan cilexetil (CDC) is a prodrug enzymatically hydrolyzed to its active metabolite, candesartan, a potent insurmountable antagonist of the angiotensin II type 1 (AT1) receptor. This receptor is a G-protein-coupled receptor (GPCR) predominantly responsible for mediating vasoconstrictive and aldosterone-secreting effects of angiotensin II within the renin-angiotensin-aldosterone system (RAAS) [1] [7] [9]. The structural core of ARBs like candesartan comprises three critical pharmacophoric elements arranged on a benzimidazole scaffold:
1H-1-Ethyl Candesartan Cilexetil deviates structurally from the parent drug through ethylation at the N1 position of the tetrazole ring instead of the preferred N2 position. This N1-ethyl regioisomer arises during the alkylation step of tetrazole ring synthesis. While retaining the biphenylmethyl and benzimidazolecarboxylate ester groups essential for membrane permeability (as the cilexetil ester prodrug), this modification disrupts the optimal spatial orientation and electronic properties necessary for high-affinity AT1 receptor binding [8] [10]. Molecular modeling suggests the N1-ethyl group introduces steric clashes within the receptor's binding cleft and potentially alters the acidity of the tetrazole ring (pKa shift), diminishing its ability to form key ionic bonds with Arg167 of the AT1 receptor [3] [4].
Table 2: Structural and Functional Comparison with Candesartan Cilexetil
Feature | Candesartan Cilexetil (CDC) | 1H-1-Ethyl Candesartan Cilexetil (Impurity E) | Impact of Variation |
---|---|---|---|
Tetrazole Substitution | 1H-Tetrazol-5-yl (N2-H tautomer preferred) | 1-Ethyl-1H-tetrazol-5-yl (N1-ethyl fixed) | Altered acidity, steric hindrance, reduced receptor affinity |
Prodrug Ester | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl ester | Identical ester group | Similar lipophilicity & hydrolysis kinetics |
Benzimidazole Core | 2-Ethoxy-7-carboxylic acid ester | Identical core | Unchanged |
AT1 Receptor Binding | Potent insurmountable antagonist | Significantly reduced antagonism (inferred) | Loss of therapeutic activity |
Status | Active Pharmaceutical Ingredient (API) | Process-Related Impurity | Requires stringent control |
1H-1-Ethyl Candesartan Cilexetil (commonly designated Impurity E in pharmacopeias like Ph. Eur.) is intrinsically linked to the synthetic pathway of candesartan cilexetil. Its formation occurs predominantly during the alkylation step of the tetrazole ring—a critical stage in constructing the biphenyltetrazole moiety. The tetrazole anion, a potent nucleophile, can undergo alkylation (using ethyl halides or similar reagents) at either the N1 or N2 position. While N2-alkylation yields the desired intermediate leading to active candesartan, N1-alkylation generates an isomeric byproduct that ultimately incorporates into the final molecule as Impurity E [10]. This side reaction is kinetically and thermodynamically competitive, making Impurity E a predictable and often persistent contaminant in CDC bulk batches, typically present at levels below 0.5% but necessitating strict control due to regulatory thresholds (often 0.10-0.15%) [8] [10].
Detection and quantification rely heavily on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with sensitive mass spectrometry (LC/ESI-ITMS). Isocratic or gradient methods using C18 columns and UV detection (∼254 nm) separate Impurity E from CDC and other impurities like desethyl CDC or oxo analogs [10]. Structural confirmation is achieved through tandem mass spectrometry (MSn) and nuclear magnetic resonance (NMR) spectroscopy. Key MS/MS fragments of Impurity E ([M+H]+ m/z 639) include losses of the cilexetil moiety (C10H16O3) and ethoxy groups, while 1H and 13C NMR unequivocally confirm the ethyl group attachment to the tetrazole N1 atom via characteristic chemical shifts and HMBC correlations [10].
Controlling Impurity E levels requires meticulous optimization of the tetrazole alkylation process:
Table 3: Analytical and Control Strategies for Impurity E in Candesartan Cilexetil Synthesis
Aspect | Method/Strategy | Purpose/Outcome |
---|---|---|
Primary Detection | Reversed-Phase HPLC with UV detection | Separation and quantification relative to CDC |
Structural Confirmation | LC/ESI-Ion Trap MSn; 1H/13C NMR (DMSO-d6, CDCl3) | Elucidate fragmentation pathways; confirm N1-ethyl regiochemistry |
Formation Origin | Alkylation of tetrazole anion | Occurs during synthesis of biphenyltetrazole moiety |
Key Control Point | Tetrazole alkylation step | Optimize temperature, reagent ratio, catalyst |
Purification Approach | Recrystallization; Preparative HPLC | Physical removal based on solubility/chromatographic differences |
Regulatory Threshold | Typically ≤0.10% - 0.15% | ICH Q3A/B guidelines for identification/qualification |
Understanding the formation, characterization, and control of 1H-1-Ethyl Candesartan Cilexetil underscores the intricate relationship between synthetic organic chemistry and pharmaceutical quality assurance. Its study exemplifies how impurity profiling drives advancements in manufacturing precision for complex heterocyclic drug molecules like ARBs [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0